1-(2,5-Dimethylphenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine
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Overview
Description
1-(2,5-Dimethylphenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a pyrazole moiety and aromatic groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The pyrazole derivative is then coupled with a piperazine derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylphenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation, resulting in the formation of an amine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), sulfuric acid.
Major Products:
Oxidation Products: Corresponding oxides.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
DNA Interaction: Interacting with DNA to influence gene expression and cellular functions.
Comparison with Similar Compounds
1-(2,5-Dimethylphenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine can be compared with other piperazine derivatives and pyrazole-containing compounds. Similar compounds include:
1-(2,5-Dimethylphenyl)-4-[3-(4-methylphenyl)-1H-pyrazole-4-carbonyl]piperazine: Differing by the substitution on the aromatic ring.
1-(2,5-Dimethylphenyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl]piperazine: Differing by the presence of a chlorine atom instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23N5O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[5-(4-nitrophenyl)-1H-pyrazol-4-yl]methanone |
InChI |
InChI=1S/C22H23N5O3/c1-15-3-4-16(2)20(13-15)25-9-11-26(12-10-25)22(28)19-14-23-24-21(19)17-5-7-18(8-6-17)27(29)30/h3-8,13-14H,9-12H2,1-2H3,(H,23,24) |
InChI Key |
GTMGQJLVLHOMNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=C(NN=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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